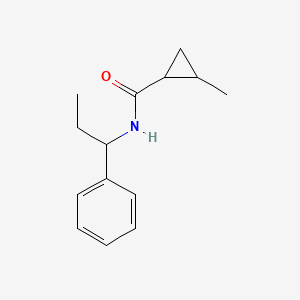![molecular formula C20H21NO4 B5362223 4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5362223.png)
4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one, also known as DMHBC, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. DMHBC belongs to the class of chromenone derivatives and has been synthesized using various methods.
Mechanism of Action
4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one inhibits the activity of protein kinase CK2 and DNA topoisomerase II by binding to their active sites. This compound binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates. This compound also binds to the DNA-binding site of DNA topoisomerase II and prevents the cleavage and re-ligation of DNA strands.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2 and DNA topoisomerase II. This compound has also been shown to reduce inflammation by inhibiting the activity of CK2 and NF-κB. This compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has several advantages for lab experiments, including its high potency and specificity for CK2 and DNA topoisomerase II. This compound has also been shown to have low toxicity and low side effects in animal studies. However, this compound has some limitations for lab experiments, including its low solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for the research on 4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one. One direction is to study the role of this compound in the regulation of other enzymes and signaling pathways. Another direction is to develop more stable and water-soluble analogs of this compound for in vivo studies. Furthermore, the potential therapeutic applications of this compound for cancer, inflammation, and viral infections should be explored in more detail. Finally, the safety and toxicity of this compound should be evaluated in clinical trials.
Synthesis Methods
4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is synthesized using various methods, including one-pot synthesis, Suzuki coupling reaction, and Pd-catalyzed oxidative cyclization. The one-pot synthesis involves the reaction of 4-hydroxycoumarin, 2,6-dimethylmorpholine, and formaldehyde in the presence of a base. The Suzuki coupling reaction involves the reaction of 4-bromo-3-hydroxycoumarin and 2,6-dimethylmorpholine boronic acid pinacol ester in the presence of a palladium catalyst. The Pd-catalyzed oxidative cyclization involves the reaction of 2,6-dimethylmorpholine, 4-hydroxycoumarin, and an oxidant in the presence of a palladium catalyst.
Scientific Research Applications
4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been widely used in scientific research for its various biochemical and physiological effects. This compound has been shown to inhibit the activity of protein kinase CK2, which is an important regulator of cell growth and differentiation. This compound has also been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and transcription. This compound has been used to study the role of CK2 and DNA topoisomerase II in cancer and other diseases.
properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-3-hydroxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-9-21(10-13(2)24-12)11-17-18(22)8-7-15-14-5-3-4-6-16(14)20(23)25-19(15)17/h3-8,12-13,22H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSWZIXYNCJANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-fluorophenoxy)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5362160.png)
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362165.png)
![5-propyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5362178.png)

![6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362213.png)
![2-ethyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362218.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5362219.png)
![1,3-dimethyl-7-[3-(4-morpholinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362230.png)
![[4-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5362238.png)
![N-(3-pyridinylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5362245.png)
![N~2~-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5362250.png)
![N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5362255.png)
![1-[(3,4-difluorophenyl)sulfonyl]indoline](/img/structure/B5362258.png)